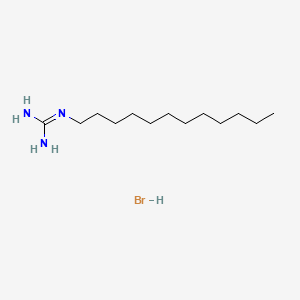
2-Dodecylguanidine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecylguanidine hydrobromide is a guanidine derivative with a long alkyl chain. It is commonly used as an antimicrobial agent due to its broad-spectrum bactericidal properties. The compound is known for its effectiveness against a variety of pathogens, making it valuable in both agricultural and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Dodecylguanidine hydrobromide is typically synthesized from dodecylamine, cyanamide, and hydrobromic acid. The process involves the nucleophilic addition of dodecylamine to cyanamide under acidic conditions, followed by neutralization with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the synthesis of 2-dodecylguanidine hydrobromide follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2-Dodecylguanidine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylguanidine oxide, while reduction can produce dodecylguanidine.
科学的研究の応用
2-Dodecylguanidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying guanidine derivatives and their reactions.
Biology: The compound is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is used in the formulation of disinfectants and preservatives due to its broad-spectrum antimicrobial activity
作用機序
The antimicrobial action of 2-dodecylguanidine hydrobromide is primarily due to its ability to disrupt the cell membranes of microorganisms. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The guanidine group interacts with the negatively charged components of the cell membrane, further destabilizing it .
類似化合物との比較
Similar Compounds
Dodecylguanidine acetate: Another guanidine derivative with similar antimicrobial properties.
Iminoctadine: A long-chain alkyl biguanide with broad-spectrum antimicrobial activity.
Chlorhexidine: An aryl guanidine used as a disinfectant and antiseptic.
Polyhexamethylene biguanide hydrochloride (PHMB): A polymerized guanidine with strong antimicrobial properties.
Uniqueness
2-Dodecylguanidine hydrobromide is unique due to its specific combination of a long alkyl chain and a guanidine group, which provides it with potent antimicrobial properties and the ability to disrupt cell membranes effectively. This makes it particularly valuable in applications where broad-spectrum antimicrobial activity is required.
特性
CAS番号 |
5338-73-8 |
|---|---|
分子式 |
C13H30BrN3 |
分子量 |
308.30 g/mol |
IUPAC名 |
2-dodecylguanidine;hydrobromide |
InChI |
InChI=1S/C13H29N3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H |
InChIキー |
AYOXNTYGZBAMNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN=C(N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


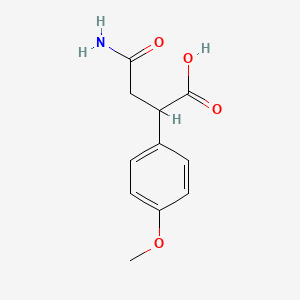
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

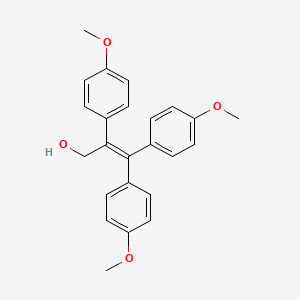
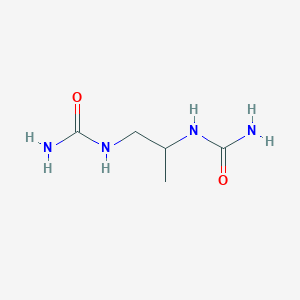
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
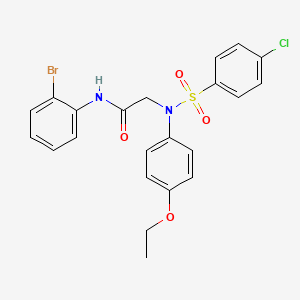
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
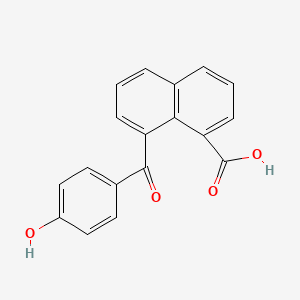
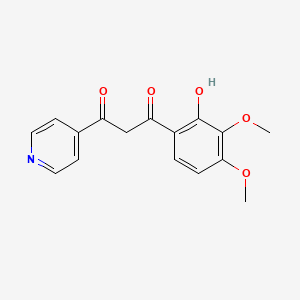
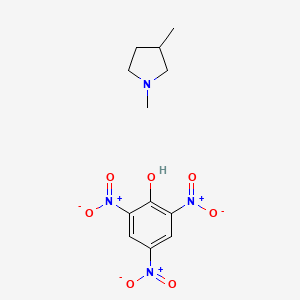
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
